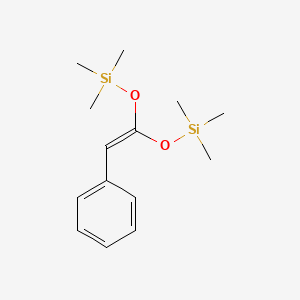
Trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane
概要
説明
Beta,beta-Bis-(trimethylsilyloxy)-styrene: is an organosilicon compound with the chemical formula C14H24O2Si2 It is characterized by the presence of two trimethylsilyloxy groups attached to the beta positions of a styrene molecule
準備方法
Synthetic Routes and Reaction Conditions
Synthesis from Styrene: One common method involves the reaction of styrene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and yields. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
Oxidation: Beta,beta-Bis-(trimethylsilyloxy)-styrene can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
- Used as a precursor in the synthesis of more complex organosilicon compounds.
- Acts as a reagent in various organic synthesis reactions.
Biology
- Potential use in the development of silicon-based biomaterials.
Medicine
- Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry
- Utilized in the production of specialty polymers and coatings.
- Employed in the manufacture of advanced materials with specific properties.
作用機序
The mechanism by which Trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane exerts its effects involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the reaction conditions and the presence of other reagents.
類似化合物との比較
Similar Compounds
Beta,beta-Bis(trimethylsilyl)-4-methylstyrene: Similar in structure but with a methyl group attached to the styrene ring.
Beta,beta-Bis(trimethylsilyloxy)-4-methylstyrene: Similar but with an additional methyl group on the styrene ring.
Uniqueness
- Beta,beta-Bis-(trimethylsilyloxy)-styrene is unique due to the presence of two trimethylsilyloxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C14H24O2Si2 |
|---|---|
分子量 |
280.51 g/mol |
IUPAC名 |
trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C14H24O2Si2/c1-17(2,3)15-14(16-18(4,5)6)12-13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChIキー |
HMHSNGLUZWVXQY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(=CC1=CC=CC=C1)O[Si](C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














